molecular formula C21H22N2O4 B14958231 N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine

N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine

Cat. No.: B14958231
M. Wt: 366.4 g/mol
InChI Key: APLYCWZJDINDJC-UHFFFAOYSA-N
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Description

2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is a compound that belongs to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes an acridine moiety linked to a hexanoic acid chain through an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID typically involves the reaction of acridinylacetic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in a dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted acridine derivatives. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making the compound effective in cancer treatment. Additionally, the compound may interact with specific molecular targets and pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific acetamido and hexanoic acid moieties, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[2-(9-oxoacridin-10-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C21H22N2O4/c1-2-3-10-16(21(26)27)22-19(24)13-23-17-11-6-4-8-14(17)20(25)15-9-5-7-12-18(15)23/h4-9,11-12,16H,2-3,10,13H2,1H3,(H,22,24)(H,26,27)

InChI Key

APLYCWZJDINDJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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